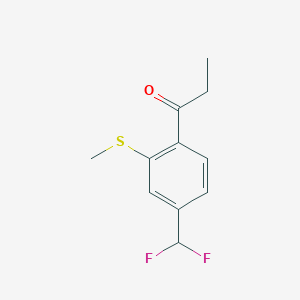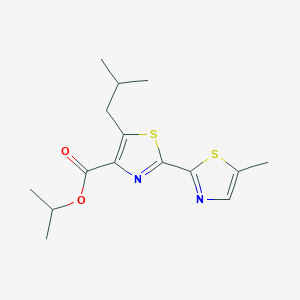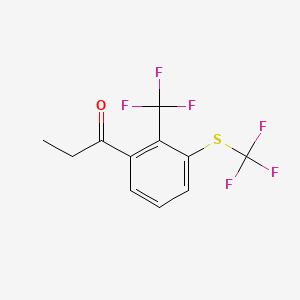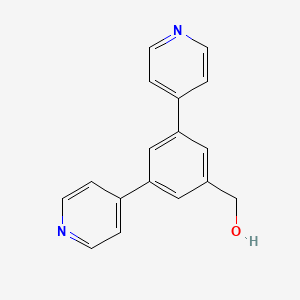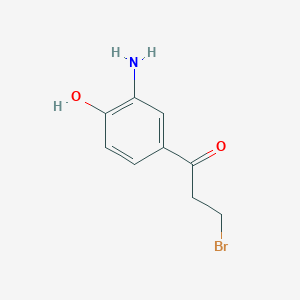
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a bromine atom attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of amino and hydroxyl groups. One common method involves the reaction of 3-amino-4-hydroxyacetophenone with bromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product .
化学反応の分析
Types of Reactions
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like ethanol or water
Major Products
Oxidation: Formation of 3-amino-4-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-amino-4-hydroxyphenyl)-3-hydroxypropan-1-one.
Substitution: Formation of 1-(3-amino-4-hydroxyphenyl)-3-azidopropan-1-one or 1-(3-amino-4-hydroxyphenyl)-3-thiopropan-1-one.
科学的研究の応用
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials with specific properties such as thermal stability and electrical conductivity
作用機序
The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1-(3-Amino-4-hydroxyphenyl)-3-chloropropan-1-one
- 1-(3-Amino-4-hydroxyphenyl)-3-iodopropan-1-one
- 1-(3-Amino-4-hydroxyphenyl)-3-fluoropropan-1-one
Uniqueness
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications .
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
1-(3-amino-4-hydroxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNO2/c10-4-3-8(12)6-1-2-9(13)7(11)5-6/h1-2,5,13H,3-4,11H2 |
InChIキー |
FZSMCXAUMGEHBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CCBr)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



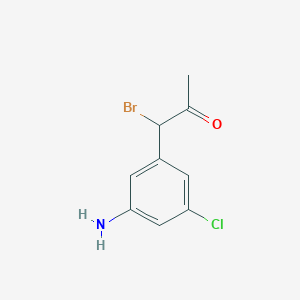
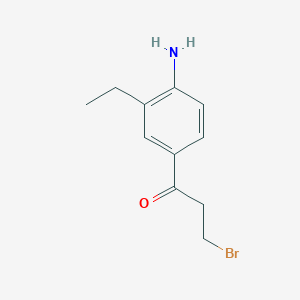
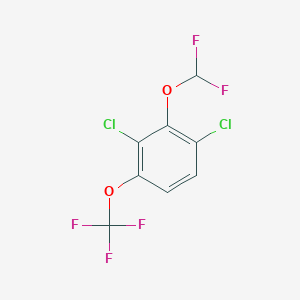
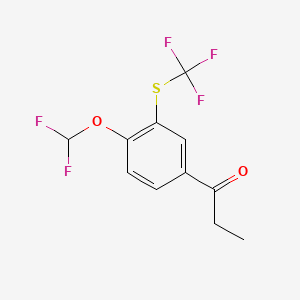
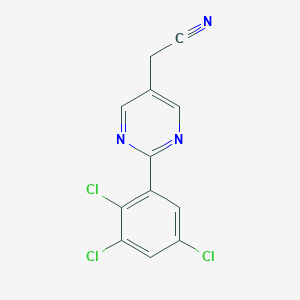
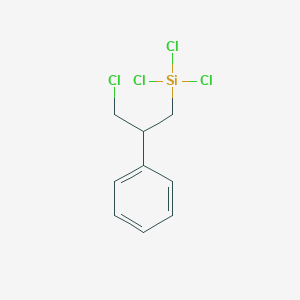
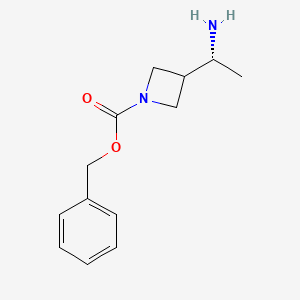
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
![1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid](/img/structure/B14047044.png)
